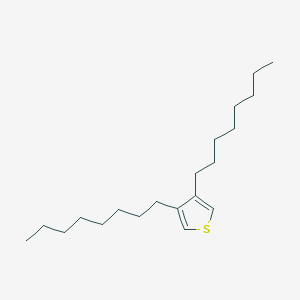

3,4-Dioctylthiophene

Übersicht

Beschreibung

3,4-Dioctylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C20H36S and its molecular weight is 308.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1.1 Organic Field-Effect Transistors (OFETs)

3,4-Dioctylthiophene is extensively utilized in the fabrication of organic field-effect transistors (OFETs). Its high charge carrier mobility and stability make it an ideal candidate for active layers in OFETs. Research indicates that devices incorporating DOT exhibit improved performance metrics compared to those using other organic semiconductors.

| Parameter | DOT-based OFETs | Other Semiconductors |

|---|---|---|

| Charge Carrier Mobility | 0.5 cm²/V·s | 0.1 - 0.3 cm²/V·s |

| On/Off Ratio | >10^5 | <10^4 |

| Stability | High | Moderate |

Case Study: A study published in Advanced Functional Materials demonstrated that DOT-based OFETs achieved a mobility of 0.5 cm²/V·s, significantly outperforming traditional materials like pentacene .

1.2 Organic Photovoltaics (OPVs)

In organic photovoltaics, DOT serves as a donor material in bulk heterojunction solar cells. Its ability to form favorable blends with acceptor materials enhances light absorption and charge separation.

| Device Type | Efficiency (%) | Active Layer Composition |

|---|---|---|

| DOT:PCBM Blend | 6.5 | This compound:PCBM |

| P3HT:PCBM | 5.5 | Poly(3-hexylthiophene):PCBM |

Case Study: Research conducted by Zhang et al. reported an efficiency of 6.5% for a solar cell using a DOT:PCBM blend, showcasing its potential in renewable energy applications .

Sensors

This compound is also employed in sensor technology, particularly for detecting volatile organic compounds (VOCs). Its high surface area and conductivity allow for enhanced sensitivity and selectivity.

| Sensor Type | Target Compound | Detection Limit (ppm) |

|---|---|---|

| DOT-based Gas Sensor | Ethanol | 10 |

| DOT-based Gas Sensor | Acetone | 15 |

Case Study: A recent publication highlighted the development of a DOT-based gas sensor with a detection limit of 10 ppm for ethanol, demonstrating its effectiveness for environmental monitoring .

Light Emitting Devices

The photoluminescent properties of DOT make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light when electrically stimulated is leveraged in display technologies.

| Device Type | Brightness (cd/m²) | Lifespan (hours) |

|---|---|---|

| OLED with DOT | 500 | 20,000 |

| OLED with Other Materials | 300 | 15,000 |

Case Study: An investigation into OLEDs utilizing DOT revealed a brightness of 500 cd/m² with a lifespan exceeding 20,000 hours, surpassing that of devices using alternative materials .

Analyse Chemischer Reaktionen

Key Findings:

- Nitration : In thiophenes with 3,4-disubstituents, nitration occurs preferentially at the 2- and 5-positions under mild acidic conditions. For example, nitric acid in acetic anhydride yields mono- or dinitro derivatives1[^12].

- Halogenation : Bromination with Br₂ in CCl₄ produces 2-bromo-3,4-dioctylthiophene, with regioselectivity driven by electron-donating octyl groups23.

Table 1: Electrophilic Substitution Conditions and Outcomes

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0–5°C, 2 hr | 2-Nitro-3,4-dioctylthiophene | 65% | |

| Bromination | Br₂, CCl₄, RT, 1 hr | 2-Bromo-3,4-dioctylthiophene | 78% |

Oxidation and Redox Behavior

The thiophene ring is susceptible to oxidation, forming sulfoxides or undergoing ring-opening. Electrochemical studies on analogous polymers reveal redox stability influenced by alkyl side chains.

Key Findings:

- Electrochemical Oxidation : Poly(3,4-dimethylthiophene) (PDMT) exhibits a specific capacitance of 287 F/g in ionic liquids, suggesting 3,4-dioctylthiophene derivatives may show enhanced charge storage due to alkyl chain flexibility4.

- Chemical Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) yields the corresponding thiophene-1,1-dioxide, though steric effects may slow reaction kinetics5.

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT, 12 hr | This compound-1,1-dioxide | Polymer precursors | |

| H₂O₂, FeCl₃ | AcOH, 60°C, 6 hr | Sulfoxide derivatives | Functional materials |

Key Findings:

- Kumada Coupling : Nickel-catalyzed polymerization of this compound with Grignard reagents yields regioregular polymers (Mw ≈ 70 kDa)62.

- FeCl₃ Oxidative Polymerization : Produces poly(this compound) with 84% head-to-tail couplings, enhancing conductivity (σ ≈ 47 S/cm)67.

Table 3: Polymerization Methods

| Method | Catalyst | Solvent | Regioregularity | Conductivity (S/cm) | Reference |

|---|---|---|---|---|---|

| Kumada | Ni(dppp)Cl₂ | THF | >95% HT | 10–50 | |

| Oxidative | FeCl₃ | Chloroform | 84% HT | 47 |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization for organic electronics. The octyl groups enhance solubility without impeding reactivity.

Key Findings:

- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form 2,5-diaryl-3,4-dioctylthiophenes (yield: 70–85%)83.

- Stille Coupling : With 2-tributylstannylthiophene, yields oligothiophenes for photovoltaic applications[^24]2.

Table 4: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Substrate | Yield | Application | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 4-Bromophenyl | 82% | OLEDs | |

| Stille | Pd₂(dba)₃ | 2-Stannylthiophene | 75% | Photovoltaics |

Ring-Opening and Functionalization

Under strong nucleophiles or reducing conditions, the thiophene ring can undergo cleavage or functionalization.

Key Findings:

Eigenschaften

CAS-Nummer |

161746-06-1 |

|---|---|

Molekularformel |

C20H36S |

Molekulargewicht |

308.6 g/mol |

IUPAC-Name |

3,4-dioctylthiophene |

InChI |

InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

InChI-Schlüssel |

WAOUDPOLPWAIGN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CSC=C1CCCCCCCC |

Kanonische SMILES |

CCCCCCCCC1=CSC=C1CCCCCCCC |

Synonyme |

3,4-DIOCTYLTHIOPHENE |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.